molecular formula C18H20N6O2 B2602016 (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377061-51-3

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2602016
CAS No.: 377061-51-3
M. Wt: 352.398
InChI Key: XOXZVYGKTQVHLZ-YBFXNURJSA-N
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Description

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, a dimethyl group, and a hydrazinyl group attached to a purine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the purine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the condensation of the hydrazinyl group with the 4-methylbenzylidene moiety.

    Preparation of the Purine Core: The purine core can be synthesized using a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Condensation Reaction: The final step involves the condensation of the hydrazinyl group with the 4-methylbenzylidene moiety, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
  • (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides

Uniqueness

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and its purine core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-5-10-24-14-15(22(3)18(26)23(4)16(14)25)20-17(24)21-19-11-13-8-6-12(2)7-9-13/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXZVYGKTQVHLZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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